molecular formula C8H4BrFO3 B14887570 4-Bromo-7-fluorobenzo[d][1,3]dioxole-5-carbaldehyde

4-Bromo-7-fluorobenzo[d][1,3]dioxole-5-carbaldehyde

Cat. No.: B14887570
M. Wt: 247.02 g/mol
InChI Key: PRMYGGQIXWHLMI-UHFFFAOYSA-N
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Description

4-Bromo-7-fluorobenzo[d][1,3]dioxole-5-carbaldehyde is an organic compound with the molecular formula C8H4BrFO3. It is a derivative of benzo[d][1,3]dioxole, featuring both bromine and fluorine substituents.

Preparation Methods

The synthesis of 4-Bromo-7-fluorobenzo[d][1,3]dioxole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the bromination and fluorination of benzo[d][1,3]dioxole derivatives, followed by formylation to introduce the aldehyde group. The reaction conditions often involve the use of reagents such as bromine, fluorine sources, and formylating agents under controlled temperatures and solvents .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure high-quality production .

Chemical Reactions Analysis

4-Bromo-7-fluorobenzo[d][1,3]dioxole-5-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-7-fluorobenzo[d][1,3]dioxole-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-7-fluorobenzo[d][1,3]dioxole-5-carbaldehyde involves its interaction with various molecular targets. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to specific enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibitory or modulatory effects on biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 4-Bromo-7-fluorobenzo[d][1,3]dioxole-5-carbaldehyde include:

Properties

Molecular Formula

C8H4BrFO3

Molecular Weight

247.02 g/mol

IUPAC Name

4-bromo-7-fluoro-1,3-benzodioxole-5-carbaldehyde

InChI

InChI=1S/C8H4BrFO3/c9-6-4(2-11)1-5(10)7-8(6)13-3-12-7/h1-2H,3H2

InChI Key

PRMYGGQIXWHLMI-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(C=C(C(=C2O1)Br)C=O)F

Origin of Product

United States

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